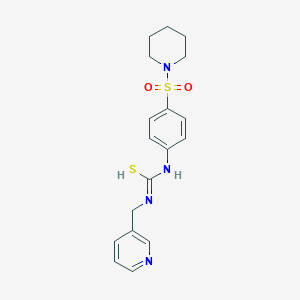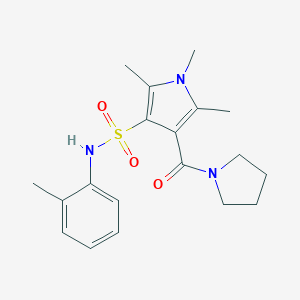
1,2,5-trimethyl-N-(2-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LDN-0130436 is a novel TDP-43::GFP aggregation inhibitor.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structures
- The synthesis and characterization of chemical compounds involving similar sulfonamide structures have been extensively studied. For instance, the rearrangement of threonine and serine-based N-(3-Phenylprop-2-yn-1-yl) sulfonamides can yield chiral pyrrolidin-3-ones, demonstrating the potential for chemical transformations in sulfonamide-based compounds (Králová et al., 2019).
Synthesis of Heterocyclic Compounds 2. The synthesis of 1,2,5-trimethyl-N-(2-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole-3-sulfonamide and related compounds can lead to the formation of various heterocyclic structures, such as 2,3,4-trisubstituted 1H-pyrroles, indicating their utility in creating complex organic molecules (Liu et al., 2000).
Biological and Pharmacological Applications 3. Sulfonamide derivatives, similar to the one mentioned, have been evaluated for various biological and pharmacological activities, including inhibitory effects on enzymes and potential applications as antimicrobial and anticancer agents. This suggests a broad scope of biomedical research applications for such compounds (Güzel et al., 2009).
Crystallographic Studies 4. Crystallographic analysis of compounds including sulfonamides has been used to determine molecular structures and interactions, which is vital for understanding the chemical and physical properties of these compounds (Sousa et al., 2001).
Synthetic Methodologies 5. Research into the synthesis of sulfonamide derivatives often involves exploring new synthetic methodologies that can be applied more broadly in organic chemistry. This includes the development of one-pot synthesis methods and water-promoted, palladium-catalyzed reactions, which can enhance efficiency and scalability (Zhiyou et al., 2015).
Eigenschaften
Produktname |
1,2,5-trimethyl-N-(2-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole-3-sulfonamide |
|---|---|
Molekularformel |
C19H25N3O3S |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
1,2,5-trimethyl-N-(2-methylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrole-3-sulfonamide |
InChI |
InChI=1S/C19H25N3O3S/c1-13-9-5-6-10-16(13)20-26(24,25)18-15(3)21(4)14(2)17(18)19(23)22-11-7-8-12-22/h5-6,9-10,20H,7-8,11-12H2,1-4H3 |
InChI-Schlüssel |
JMIGMEFTTINPDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(N(C(=C2C(=O)N3CCCC3)C)C)C |
Kanonische SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(N(C(=C2C(=O)N3CCCC3)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LDN-0130436; LDN 0130436; LDN0130436 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



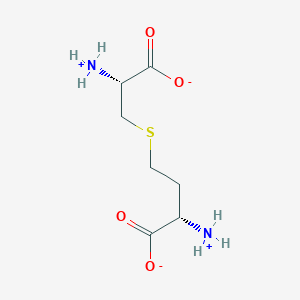

![Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B533060.png)
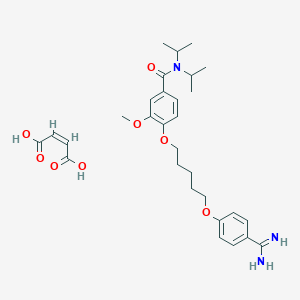
![5-[(4-fluorophenyl)methyl]-N,N-dimethyl-1H-1,2,3,4-tetrazole-1-carboxamide](/img/structure/B533946.png)
![N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide](/img/structure/B534596.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B534661.png)


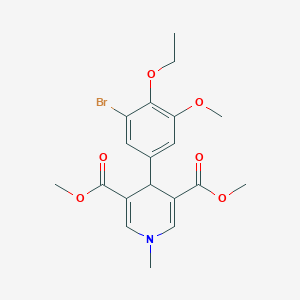
![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)
![5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)

